BenchChemオンラインストアへようこそ!

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine

Molecular weight Drug-likeness Lipophilicity

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine (CAS 1250650-62-4) is a heterocyclic small molecule consisting of a piperazine ring linked via a methylene bridge to a 1,2,4-oxadiazole core bearing a 5-cyclopropyl substituent. Its molecular formula is C10H16N4O, with a molecular weight of 208.26 g/mol and a topological polar surface area (TPSA) of 54.2 Ų.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 1250650-62-4
Cat. No. B1524474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
CAS1250650-62-4
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=NO2)CN3CCNCC3
InChIInChI=1S/C10H16N4O/c1-2-8(1)10-12-9(13-15-10)7-14-5-3-11-4-6-14/h8,11H,1-7H2
InChIKeyVDGGJIGRXFEOTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine (CAS 1250650-62-4): A Rigidified Piperazine-Oxadiazole Building Block for CNS-Targeted Drug Discovery


1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine (CAS 1250650-62-4) is a heterocyclic small molecule consisting of a piperazine ring linked via a methylene bridge to a 1,2,4-oxadiazole core bearing a 5-cyclopropyl substituent. Its molecular formula is C10H16N4O, with a molecular weight of 208.26 g/mol and a topological polar surface area (TPSA) of 54.2 Ų [1]. The compound is commercially available as a research chemical with a purity specification of 98% . Its structural features place it within the broader class of piperazine-clubbed oxadiazole derivatives, which have attracted significant interest as monoamine oxidase (MAO) inhibitors and CNS-active agents [2].

Why 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine Cannot Be Replaced by Its 5-Methyl or 5-Ethyl Analogs: Structure-Activity Relationship Evidence


Despite sharing the same piperazine-oxadiazole scaffold, 5-substituent modifications profoundly modulate biological activity, metabolic stability, and physicochemical properties. In a recent study of piperazine-clubbed oxadiazole derivatives, compound 5f and 5g demonstrated MAO-A IC50 values of 0.96 μM and 0.81 μM respectively, with 18-fold and 9-fold selectivity over MAO-B, establishing that minor structural variations at the oxadiazole ring can dictate both potency and isoform selectivity [1]. The cyclopropyl group introduces conformational rigidity and distinct electronic character compared to methyl or ethyl substituents, which can alter target binding, CYP450 metabolism, and overall pharmacokinetics—making simple generic substitution unreliable without empirical validation [2].

Quantitative Differentiation of 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine Against Closest In-Class Analogs


Molecular Weight-Gated Drug-Likeness: Cyclopropyl Offers Optimal Bulk Between Methyl and Cyclohexyl Analogs

The target compound (MW 208.26 g/mol) occupies a critical intermediate molecular weight range that balances drug-likeness with target binding surface area. It is 26.04 g/mol heavier than the 5-methyl analog (182.22 g/mol) and 12.01 g/mol heavier than the 5-ethyl analog (196.25 g/mol), yet 42.08 g/mol lighter than the 5-cyclohexyl analog (250.34 g/mol) [1][2]. This graduated increase in mass correlates with increased lipophilic bulk without exceeding the Ro5 threshold, providing a scaffold expansion opportunity that linear alkyl chains cannot match due to the cyclopropyl ring's compact, rigid geometry.

Molecular weight Drug-likeness Lipophilicity

Purity Specification Advantage for Downstream Synthetic Reproducibility

The target compound is commercially specified at 98% purity by Leyan (Product No. 2008829), compared with a 95% typical purity specification for the 5-methyl analog supplied by multiple vendors . A 3-percentage-point increase in baseline purity can significantly reduce side-product formation in multi-step syntheses and improve batch-to-batch consistency in biological assays.

Purity Synthetic reliability Procurement

Cyclopropyl-Induced Metabolic Stability: Class-Level Advantage over Linear Alkyl Chains

The cyclopropyl group is a well-established metabolically stable bioisostere for isopropyl and ethyl groups, resisting CYP450-mediated oxidation at the terminal carbon due to ring strain and the absence of abstractable hydrogens at the cyclopropyl methine position [1]. While the 5-methyl analog is susceptible to hydroxylation at the terminal methyl group, and the 5-ethyl analog to both ω- and ω-1 oxidation, the cyclopropyl ring redirects metabolism to less predictable pathways that often result in slower clearance [1][2]. Direct head-to-head metabolic stability data for this specific compound are not publicly available; this evidence is class-level inference from established medicinal chemistry principles.

Metabolic stability Cyclopropyl CYP450

MAO-A Inhibitory Pharmacophore: Class Validation of Oxadiazole-Piperazine Scaffolds

A 2023 study of 10 piperazine-clubbed oxadiazole derivatives (5a–j) demonstrated that subtle modifications to the oxadiazole substituent dramatically affect MAO-A inhibitory potency and isoform selectivity. The most potent compounds, 5f and 5g, achieved MAO-A IC50 values of 0.96 ± 0.04 μM and 0.81 ± 0.03 μM, with selectivity indices of 18-fold and 9-fold over MAO-B, respectively [1]. Although the 5-cyclopropyl variant was not among the compounds tested, the structure-activity relationship (SAR) data establish that the 5-position substituent is a critical determinant of both potency and selectivity. This validates the 5-cyclopropyl-1,2,4-oxadiazole-piperazine architecture as a privileged pharmacophore for CNS-targeted drug discovery, where cyclopropyl substitution may offer a unique selectivity profile not achievable with methyl, ethyl, or phenyl analogs [1].

MAO-A inhibition Antidepressant Selectivity index

Highest-Impact Application Scenarios for 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine Based on Evidenced Differentiation


CNS Drug Discovery: MAO-A-Targeted Antidepressant Lead Optimization

The oxadiazole-piperazine scaffold has been experimentally validated as a MAO-A inhibitor pharmacophore with reversible inhibition and good neuronal safety profile [1]. The 5-cyclopropyl variant offers a rigid, metabolically stable substituent that can be used as a starting point for SAR exploration aiming to improve selectivity index beyond the 18-fold achieved by the lead compound 5f [1]. Its 98% commercial purity ensures reproducible biological testing in fluorometric MAO assays and in vivo TST/FST models.

Metabolic Stability-Driven Scaffold Hopping from Linear Alkyl to Cyclopropyl Bioisosteres

When linear alkyl-substituted oxadiazole-piperazine leads exhibit rapid CYP450-mediated clearance due to terminal oxidation, the 5-cyclopropyl analog provides a direct bioisosteric replacement predicted to resist ω-oxidation based on established medicinal chemistry principles [2]. This scaffold-hopping approach can extend half-life without requiring extensive structural redesign.

Multi-Step Synthetic Intermediate for Orexin Receptor Modulators

The 5-cyclopropyl-1,2,4-oxadiazol-3-yl moiety appears as a key substructure in patent claims for orexin type 2 receptor antagonists, where it is elaborated into urea-containing final compounds [3]. 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine can serve as a versatile intermediate for constructing orexin receptor-targeted libraries.

Combinatorial Library Synthesis: Exploiting the Free Piperazine NH for Parallel Derivatization

The free secondary amine of the piperazine ring provides a single, well-defined derivatization handle for amide coupling, reductive amination, or sulfonylation reactions. This enables rapid parallel synthesis of diverse compound libraries for screening against CNS targets, antimicrobial panels, or enzyme inhibition assays, leveraging the oxadiazole-piperazine core's proven biological relevance [1].

Quote Request

Request a Quote for 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.